2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Overview

Description

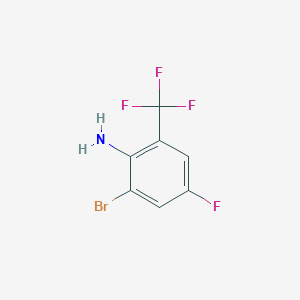

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: is an aromatic amine compound with the molecular formula C7H4BrF4N . It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the benzene ring, making it a highly fluorinated aromatic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-6-(trifluoromethyl)aniline using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization, distillation, or chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and trifluoromethyl) on the benzene ring. Common nucleophiles include amines, thiols, and alkoxides.

Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The amino group in this compound can be oxidized to form nitro compounds or reduced to form corresponding anilines.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in methanol.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Anilines: Resulting from nucleophilic substitution reactions.

Nitro Compounds: Produced via oxidation of the amino group.

Scientific Research Applications

Chemistry: 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern makes it valuable for creating complex molecular architectures.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive molecules with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.

Industry: The compound is used in the production of specialty chemicals, dyes, and pigments. Its fluorinated structure imparts desirable properties such as increased stability, lipophilicity, and bioavailability to the final products.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline depends on its specific application. In general, the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl) can influence the compound’s reactivity and interaction with biological targets. For instance, in drug design, these groups can enhance binding affinity to target proteins or enzymes by stabilizing the interaction through non-covalent forces such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.

Comparison with Similar Compounds

- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline

- 4-Bromo-2-(trifluoromethyl)aniline

- 4-Bromo-3-(trifluoromethyl)aniline

Comparison: Compared to its analogs, 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its electron-withdrawing capability. This makes it more reactive in nucleophilic aromatic substitution reactions and potentially more effective in certain pharmaceutical applications where strong electron-withdrawing groups are desirable.

Biological Activity

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₇H₄BrF₄N

- CAS Number : 875664-27-0

- Molecular Weight : 239.01 g/mol

- Synonyms : 6-Bromo-α,α,α,4-tetrafluoro-o-toluidine

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound exhibits significant potential as an inhibitor in various biochemical pathways:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer metastasis, such as matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis.

In Vitro Studies

Recent research has focused on the compound's effects on different cancer cell lines. For instance, studies have demonstrated that:

- The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models.

- IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the low micromolar range, indicating potent activity.

In Vivo Studies

In vivo studies using animal models have further elucidated the biological activity of this compound:

- In a mouse model of breast cancer, administration of the compound significantly reduced tumor size and inhibited lung metastasis compared to control groups.

- Pharmacokinetic studies indicated favorable absorption and distribution profiles, making it a candidate for further development as an anticancer agent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Model : A study involving BALB/c nude mice injected with MDA-MB-231 cells showed that treatment with the compound led to a significant reduction in metastatic nodules in the lungs compared to untreated controls.

- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, this compound exhibited synergistic effects, enhancing overall efficacy and reducing required dosages of conventional drugs.

Properties

IUPAC Name |

2-bromo-4-fluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYCOVZULSPPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426945 | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-27-0 | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.